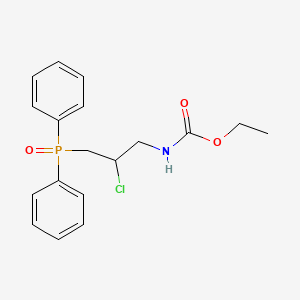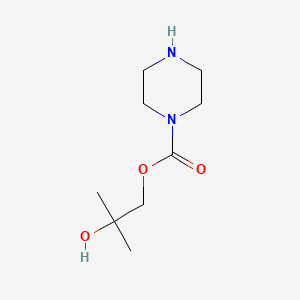
(2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro group, a diphenyl-phosphinoyl group, and a carbamic acid ethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chloro-3-(diphenyl-phosphinoyl)propylamine with ethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound for various applications.
化学反应分析
Types of Reactions
(2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding phosphine oxide, while reduction could produce a phosphine derivative. Substitution reactions typically result in the replacement of the chloro group with the nucleophile.
科学研究应用
(2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphine-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts for chemical processes.
作用机制
The mechanism of action of (2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the diphenyl-phosphinoyl group may interact with the active site of an enzyme, inhibiting its function and leading to downstream effects on cellular pathways.
相似化合物的比较
Similar Compounds
- (2-Chloro-3-(diphenyl-phosphinoyl)-but-2-enedioic acid diethyl ester
- Ethyl 3-phenylpropenoate
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, (2-Chloro-3-(diphenyl-phosphinoyl)-propyl)-carbamic acid ethyl ester stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
883797-58-8 |
|---|---|
分子式 |
C18H21ClNO3P |
分子量 |
365.8 g/mol |
IUPAC 名称 |
ethyl N-(2-chloro-3-diphenylphosphorylpropyl)carbamate |
InChI |
InChI=1S/C18H21ClNO3P/c1-2-23-18(21)20-13-15(19)14-24(22,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,2,13-14H2,1H3,(H,20,21) |
InChI 键 |
GHVFHWNILVGXPT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NCC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Propyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009527.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12009542.png)



![N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12009563.png)
![5-(4-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12009570.png)
![Methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12009571.png)


![N'-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B12009589.png)



